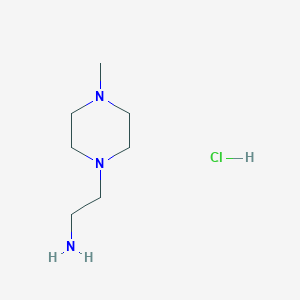

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Description

The exact mass of the compound 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPTLVFRDJLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646051-17-4 | |

| Record name | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride basic properties

An In-Depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Introduction

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile heterocyclic amine that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a nucleophilic piperazine core, a terminal primary amine, and a tertiary amine, offers multiple reactive sites for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it a highly practical reagent for a variety of laboratory and industrial applications.[1]

This guide provides an in-depth technical overview of the compound's fundamental properties, synthesis, chemical behavior, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize piperazine-containing scaffolds to design and synthesize novel chemical entities. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis and experimental design.

Molecular Structure and Identification

The compound consists of a piperazine ring substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a methyl group. As a hydrochloride salt, one or more of the basic nitrogen atoms are protonated.

-

IUPAC Name: 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride[2]

-

Synonyms: 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride, 2-(4-Methyl-1-piperazino)ethylamine hydrochloride[1]

-

CAS Number: 646051-17-4 (for hydrochloride salt)[1]; 934-98-5 (for free base)[3]

-

Molecular Formula: C₇H₁₇N₃·xHCl[1]

-

Molecular Weight: 143.23 g/mol (Free Base)[4]; 179.69 g/mol (Monohydrochloride)[1]

Physical Properties

The hydrochloride salt form significantly influences the compound's physical state and solubility profile compared to its free base, which is typically a colorless liquid.[3][5]

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1][6] |

| Solubility | Highly soluble in water (>100 mg/mL at 20°C), soluble in ethanol, limited solubility in nonpolar solvents like hexane. | [2] |

| pKa | ~9.2 (for the secondary amine group in the ring) | [2] |

| Hygroscopicity | Exhibits moderate hygroscopicity | [2] |

| Purity (Typical) | ≥ 98% (Assay by titration) | [1] |

Structural Elucidation & Spectral Data

¹H NMR of the Free Base (2-(4-Methylpiperazin-1-yl)ethylamine) in CDCl₃: A reported ¹H NMR spectrum shows the following signals:

-

δ 2.21 (s, 3H): Corresponds to the protons of the N-methyl group (N-CH₃).

-

δ 2.20-2.60 (m, 10H): A complex multiplet representing the eight protons on the piperazine ring and the two protons of the primary amine (-NH₂). The broadness is typical for amine protons and the overlapping signals of the piperazine ring protons.

-

δ 2.71 (t, J=6.0 Hz, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the primary amine (-CH₂-NH₂).[5]

Predicted ¹H NMR Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the molecule will be protonated at one or more of the nitrogen atoms. This induces several predictable changes in the ¹H NMR spectrum, typically run in D₂O to observe exchangeable protons:

-

Downfield Shift: All proton signals, particularly those on carbons adjacent to the nitrogen atoms (α-protons), will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge on the adjacent nitrogen(s).

-

Disappearance of N-H Signal: The primary amine (-NH₂) and any protonated ring amine (N-H) signals will exchange with deuterium from the D₂O solvent, causing them to disappear from the spectrum or appear as a broad, low-intensity signal.

-

Sharper Signals: The proton signals of the methylene groups on the piperazine ring may become sharper and more resolved as the nitrogen inversion rate is slowed by protonation.

Synthesis and Purification

The synthesis of 1-(2-Aminoethyl)-4-methylpiperazine is typically achieved via the reduction of a nitrile precursor, a robust and scalable method. An alternative conceptual pathway involves the direct alkylation of 4-methylpiperazine.

Synthetic Pathway Overview

The most direct laboratory-scale synthesis involves a two-step process starting from 1-methylpiperazine. This is followed by conversion to the hydrochloride salt.

Caption: Role as a building block in drug discovery.

Broader Synthetic Applications

Beyond pharmaceuticals, this compound finds use in several other areas of chemical science:

-

Biochemical Research: Used as a tool compound to synthesize probes for studying receptor interactions and cellular signaling pathways. [7]* Material Science: Explored as a monomer or cross-linking agent in the development of novel polymers and materials, where the diamine structure can impart unique properties. [7]* Coordination Chemistry: The multiple nitrogen atoms make it an effective polydentate ligand for forming stable complexes with various metal ions, with potential applications in catalysis. [1]* Agrochemicals: Incorporated into agrochemical formulations to potentially enhance the absorption, stability, and efficacy of active ingredients like pesticides and herbicides. [7]

Handling, Safety, and Storage

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound. While a specific, detailed safety data sheet (SDS) for the hydrochloride is not widely available, data from the free base and related piperazine derivatives provide a strong basis for a safety assessment.

Hazard Identification

| Hazard Class | Statement | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation. | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |

| Acute Toxicity (Oral) | The free base is classified as harmful if swallowed. | [8] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [6] |

| Sensitiveness | The free base is noted as being air sensitive. | [9] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles with side shields.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and dark place. [6]* Atmosphere: Due to its hygroscopic nature and the air sensitivity of the free base, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [2]* Incompatibilities: Keep away from strong oxidizing agents. [6]

Conclusion

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, established synthetic routes, and dual-functional molecular architecture make it an important tool for chemists in pharmaceutical, materials, and academic research. By serving as a robust building block for introducing the N-methylpiperazine-ethylamine moiety, it facilitates the exploration of new chemical space and the development of novel, complex molecules with tailored functions. Adherence to appropriate safety and handling protocols ensures its effective and safe utilization in the laboratory.

References

-

People. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved January 2, 2026, from [Link]

-

Kuujia. (n.d.). Cas no 934-98-5 (2-(4-methylpiperazin-1-yl)ethan-1-amine). Retrieved January 2, 2026, from [Link]

- Calligaro, D. O., Moore, N. A., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053). Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (n.d.). WO2019239202A1 - Novel & improved synthesis of antipsychotic drug.

-

Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]

-

Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Link]

- Google Patents. (n.d.). CN102532158A - Method for synthesizing olanzapine.

- Google Patents. (n.d.). EP0454436A1 - Pharmaceutical compounds.

-

Justia Patents. (2011). Processes for the synthesis of olanzapine. Retrieved January 2, 2026, from [Link]

-

Nowak, M., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances. [Link]

- Google Patents. (n.d.). WO2018169420A1 - Method for the preparation of trazodone.

-

Kowalski, P., & Jaskowska, J. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157. [Link]

-

Popiołek, Ł., & Serefko, A. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268. [Link]

-

PubChem. (n.d.). 2-(4-Methylpiperazin-1-ium-1-yl)ethanamine. Retrieved January 2, 2026, from [Link]

-

DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved January 2, 2026, from [Link]

Sources

- 1. CAS 934-98-5: 2-(4-Methylpiperazin-1-yl)ethylamine [cymitquimica.com]

- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1-piperazineethanamine | 934-98-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine) | Kuujia.com [kuujia.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 646051-17-4

Introduction

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a piperazine ring, a methyl group, and an aminoethyl side chain, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, with a particular focus on its role in the development of therapeutics for neurological and psychiatric disorders.

Chemical and Physical Properties

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a white to almost white crystalline powder.[2] Its key physicochemical properties are summarized in the table below. The presence of both a primary and tertiary amine, along with the piperazine core, imparts specific reactivity and conformational characteristics that are crucial for its function as a synthetic building block. The hydrochloride salt form significantly influences its solubility, making it readily soluble in polar solvents like water and ethanol.[3]

| Property | Value | Source |

| CAS Number | 646051-17-4 | [1][2] |

| Molecular Formula | C₇H₁₈ClN₃ | [3] |

| Molecular Weight | 179.69 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)ethan-1-aminium chloride | [3] |

Synthesis and Purification

A common approach involves two key steps: N-methylation of piperazine followed by N-aminoethylation.

Caption: General synthetic workflow for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Experimental Protocol (Representative)

The following is a representative, multi-step protocol for the synthesis of a related compound, 1-amino-4-methylpiperazine, which illustrates the general principles that would be applied.[4][5]

Step 1: Methylation of Piperazine

-

In a reaction vessel, dissolve piperazine hexahydrate in formic acid.

-

Heat the solution to 90°C.

-

Slowly add formaldehyde to the reaction mixture over a period of one hour while maintaining the temperature between 90-95°C.

-

After the addition is complete, continue stirring at 90-95°C for an additional hour.

-

Remove excess water and unreacted starting materials under reduced pressure to yield a concentrated solution of 1-methylpiperazine.

Step 2: Hydrolysis

-

To the concentrated solution from the previous step, add hydrochloric acid and water.

-

Heat the mixture to 105°C and reflux for 2 hours.

-

Distill under reduced pressure to remove the acidic distillate.

-

Cool the remaining solution to 15°C and allow it to stand overnight.

-

Filter the solution to obtain a solution of 1-methylpiperazine hydrochloride.

Step 3: Nitrosation

-

At 30°C, add a solution of sodium nitrite dropwise to the filtrate from the previous step.

-

Maintain the temperature for 30 minutes after the addition is complete to yield a solution of 1-methyl-4-nitrosopiperazine.

Step 4: Reduction

-

To the nitrosation product, add glacial acetic acid and cool the mixture.

-

Gradually add zinc powder while maintaining the temperature between 30-40°C.

-

After the addition is complete, stir the reaction mixture for 1.5 hours at 30-40°C.

-

Cool the mixture to 15°C, let it stand overnight, and then filter.

Step 5: Work-up and Purification

-

The filtrate from the reduction step is added to a pre-cooled (below 10°C) alkaline solution.

-

Extract the product into chloroform.

-

Combine the organic extracts and distill to remove the chloroform.

-

The crude product is then purified by vacuum distillation to yield 1-amino-4-methylpiperazine.

Step 6: Hydrochloride Salt Formation (Hypothetical for the target compound)

-

Dissolve the purified 1-(2-Aminoethyl)-4-methylpiperazine base in a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the piperazine ring protons (a series of multiplets), and the aminoethyl chain protons (two triplets). The integration of these signals should correspond to the number of protons in each environment. For a related compound, 1-amino-4-methylpiperazine, the ¹H NMR spectrum shows a singlet for the methyl protons at approximately 2.25 ppm, a multiplet for the piperazine ring protons between 2.30-2.94 ppm, and a singlet for the amino protons at 3.11 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the carbons of the piperazine ring, and the carbons of the aminoethyl side chain.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the primary amine and the protonated amine of the hydrochloride salt.

-

C-H stretching vibrations from the methyl and methylene groups.

-

C-N stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. For the free base, 1-(2-Aminoethyl)-4-methylpiperazine, the expected molecular ion peak [M]+ would be at m/z 143.23.[6] High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement to confirm the elemental composition.

Applications in Drug Development

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The piperazine moiety is a well-established pharmacophore in many CNS-active drugs.

Role as a Scaffold for Antipsychotics and Serotonin Receptor Modulators

The arylpiperazine scaffold is a key structural feature in a number of atypical antipsychotic drugs and serotonin receptor modulators.[3] 1-(2-Aminoethyl)-4-methylpiperazine provides a versatile starting point for the synthesis of these complex molecules. For example, derivatives of this compound are used in the synthesis of analogs of aripiprazole, an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at 5-HT₂ₐ receptors.[3]

The aminoethyl side chain allows for the facile introduction of various aryl or heteroaryl groups, which are often crucial for receptor binding and modulating pharmacological activity.

Caption: Role of 1-(2-Aminoethyl)-4-methylpiperazine in the synthesis and action of CNS drugs.

Use in the Development of Ligands for Serotonin Receptors

The piperazine nucleus is a common feature in ligands targeting various serotonin (5-HT) receptors. The structural flexibility of 1-(2-Aminoethyl)-4-methylpiperazine allows for the synthesis of compounds with tailored affinities and selectivities for different 5-HT receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇.[3][7][8] Modulation of these receptors is a key therapeutic strategy for a range of psychiatric and neurological conditions, including depression, anxiety, and schizophrenia.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and related piperazine derivatives.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Spill and Emergency Procedures

-

Minor Spills: In case of a small spill, evacuate the area, eliminate all ignition sources, and wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Major Spills: For larger spills, evacuate the area immediately and contact emergency services.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.

Conclusion

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a pivotal building block in contemporary drug discovery, offering a versatile and reactive scaffold for the synthesis of a wide range of biologically active compounds. Its significance is particularly pronounced in the development of therapeutics for central nervous system disorders, where the piperazine moiety plays a crucial role in receptor interactions. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working to develop the next generation of medicines.

References

- Apotex Pharmachem Inc. (2011). Processes for the synthesis of olanzapine. U.S. Patent No. 7,863,442B2.

-

Adamed Sp. z o.o. (2008). A process for the preparation of olanzapine. European Patent No. 1988092. EPO. [Link]

- Thatipalli, P., Kumar, R., Bulusu, C., Chakka, R., Padi, P. R., Yerra, A., & Bollikonda, S. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201.

- Jiang, Y., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances.

- CN102532158A. (2012). Method for synthesizing olanzapine.

- Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of medicinal chemistry, 35(20), 3625–3632.

- Rivara, S., et al. (2014). Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties. European journal of medicinal chemistry, 80, 429–440.

- Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(23), 4349.

- Tarazi, F. I., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuroscience letters, 278(1-2), 13–16.

- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-948.

-

People. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

-

ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Aminoethyl)-4-(2-methylbutyl)piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Aminoethyl)piperazine pfp (amino). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (646051-17-4) for sale [vulcanchem.com]

- 4. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride molecular weight

An In-Depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a versatile chemical intermediate. We will delve into its core physicochemical properties, synthesis, quality control methodologies, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular and Physical Characteristics

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, often abbreviated as AEMP-HCl, is the hydrochloride salt of its parent amine. The addition of hydrochloric acid serves a critical purpose: it protonates the basic nitrogen atoms within the molecule, significantly enhancing the compound's crystallinity, stability, and solubility in aqueous and polar protic solvents.[1] This salt form is generally preferred over the free base for ease of handling, purification, and formulation in research and pharmaceutical development.[1]

Key Physicochemical Data

A summary of the essential properties of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 179.69 g/mol | [1][2] |

| Molecular Formula | C₇H₁₈ClN₃ | [1] |

| CAS Number | 646051-17-4 | [2][3] |

| IUPAC Name | 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride | [1] |

| Common Synonyms | 2-(4-Methyl-1-piperazino)ethylamine hydrochloride | [2][3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Aqueous Solubility | High (>100 mg/mL at 20°C) | [1] |

| Purity (Typical) | ≥ 98% (by acid-base titration) | [2] |

The molecule's structure, featuring a piperazine ring with both a primary and a tertiary amine, makes it a highly valuable and versatile building block in organic synthesis. The pKa of the secondary amine group is approximately 9.2, which is a key parameter for controlling its reactivity in nucleophilic substitution reactions.[1]

Synthesis Pathway and Quality Assurance

Understanding the synthesis of AEMP-HCl is crucial for assessing potential impurities and establishing robust quality control measures.

Generalized Synthetic Workflow

The industrial production of 1-(2-Aminoethyl)-4-methylpiperazine typically follows a two-stage process starting from piperazine. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

A common synthetic route involves:

-

N-Methylation: Piperazine is selectively methylated at one of the nitrogen atoms. A standard industrial method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to yield 4-methylpiperazine with high efficiency.[1]

-

Aminoethylation: The 4-methylpiperazine intermediate then undergoes nucleophilic substitution with a 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base to neutralize the generated HCl.[1]

-

Salt Formation: The resulting free base, 1-(2-aminoethyl)-4-methylpiperazine, is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the desired hydrochloride salt, which can then be isolated by filtration and drying.

Caption: Generalized two-step synthesis of AEMP-HCl.

Quality Control Protocol: Purity Assay by Titration

The purity of the final hydrochloride salt is often confirmed using acid-base titration, a reliable and cost-effective method. This protocol provides a self-validating system by titrating the basic nitrogen groups against a standardized acidic titrant.

Objective: To determine the purity of a batch of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Materials:

-

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride sample

-

0.1 N Perchloric acid (HClO₄) in glacial acetic acid, standardized

-

Glacial acetic acid

-

Crystal violet indicator solution

-

Analytical balance, calibrated

-

Burette, Class A, 50 mL

-

Erlenmeyer flask, 250 mL

Methodology:

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the AEMP-HCl sample and record the weight (W_sample).

-

Dissolution: Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate complete dissolution.

-

Indicator Addition: Add 2-3 drops of crystal violet indicator to the solution. The solution will typically appear violet (basic).

-

Titration: Titrate the sample solution with standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to blue-green.

-

Record Volume: Record the volume of titrant consumed (V_titrant).

-

Calculation: The purity of the sample is calculated using the following formula:

-

Purity (%) = (V_titrant × N_titrant × MW) / (W_sample × n) × 100

-

Where:

-

V_titrant = Volume of perchloric acid in Liters

-

N_titrant = Normality of perchloric acid titrant

-

MW = Molecular weight of AEMP (the free base, 143.23 g/mol )

-

W_sample = Weight of the sample in mg

-

n = Number of reacting amine groups (typically 2 in a non-aqueous titration)

-

-

Causality: This non-aqueous titration is necessary because perchloric acid in acetic acid is a strong enough acidic system to protonate the weakly basic nitrogen atoms of the piperazine derivative, which would not be reliably quantifiable in an aqueous system. The crystal violet indicator provides a sharp visual endpoint in this solvent system.

Applications in Scientific Research and Development

AEMP-HCl's unique structure makes it a valuable precursor in several high-value applications.[2]

Pharmaceutical and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][4] Its piperazine core is a common motif in many biologically active molecules, particularly those targeting the central nervous system.[2]

-

Scaffold for Drug Candidates: It serves as a foundational building block for creating novel compounds, especially in the development of drugs for neurological and psychiatric disorders.[2]

-

Ligand Development: Researchers use this molecule to synthesize ligands for studying receptor interactions and cell signaling pathways, which is fundamental to understanding disease mechanisms.[2]

Caption: Role of AEMP-HCl as a starting scaffold in drug discovery.

Other Industrial Applications

Beyond pharmaceuticals, AEMP-HCl and its parent amine find utility in other specialized fields:

-

Material Science: It is explored for its potential in creating novel polymers and materials, where the piperazine unit can enhance properties like thermal stability or flexibility.[2]

-

Agrochemicals: The compound is used in the formulation of some pesticides and herbicides, where it can improve the stability and absorption of the active ingredients.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and ensuring laboratory safety.

-

Storage: The compound is moderately hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture absorption.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[3][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. It is known to cause skin and serious eye irritation.[3]

-

Transport: For transportation purposes, the parent amine is classified as a corrosive liquid (Transport Hazard Class 8).[5][6]

Conclusion

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is more than just a chemical with a specific molecular weight; it is a critical enabler in multiple areas of chemical R&D. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable tool for medicinal chemists, material scientists, and biochemical researchers. A thorough understanding of its characteristics, from its molecular weight of 179.69 g/mol to its handling requirements, is essential for its effective and safe utilization in advancing scientific discovery.

References

- 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride - 646051-17-4 - Vulcanchem.

- 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride – Chem-Impex.

- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% - Fisher Scientific.

- 1-(2-Aminoethyl)-4-methylpiperazine - CymitQuimica.

- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% - Thermo Fisher Scientific.

- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals.

- CAS Number 646051-17-4 | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Sources

- 1. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (646051-17-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.fi [fishersci.fi]

- 5. H52371.MD [thermofisher.com]

- 6. 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. While primarily recognized as a versatile synthetic intermediate in pharmaceutical development, its structural features, shared with a class of centrally active piperazine derivatives, suggest a potential for direct pharmacological activity. This guide will explore this putative mechanism, grounded in the established pharmacology of related compounds, and provide a detailed roadmap for its experimental validation.

Introduction: Beyond a Building Block

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a well-known compound in medicinal chemistry, widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[1][2][3] Its excellent water solubility and reactive primary amine and tertiary amine functionalities make it a valuable scaffold for constructing more complex molecular architectures.[1] However, to consider this compound merely as a passive building block may be to overlook its potential for inherent biological activity.

The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][5] These compounds often exert their effects by modulating monoaminergic systems, particularly dopamine and serotonin receptors.[4][6] Given the structural similarity of 1-(2-Aminoethyl)-4-methylpiperazine to these pharmacologically active agents, it is plausible that it may exhibit a direct, albeit potentially modest, mechanism of action on these same targets. This guide will, therefore, treat 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a lead compound and propose a framework for elucidating its potential pharmacological profile.

Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems

Based on the extensive literature on piperazine-containing pharmaceuticals, we hypothesize that 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride may act as a modulator of dopamine and/or serotonin receptors. The core of this hypothesis lies in the structural motifs of the molecule:

-

The Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms is a key pharmacophore for a multitude of CNS-active drugs.[5]

-

The N-methyl Group: The methyl group on one of the piperazine nitrogens may influence the compound's basicity and its interaction with biological targets.

-

The Ethylamine Side Chain: The primary amine at the terminus of the ethyl side chain provides a key point of interaction for many receptors.

Specifically, we propose that 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride may exhibit affinity for:

-

Dopamine D2-like receptors (D2, D3, D4): Many antipsychotic drugs with a piperazine core act as antagonists or partial agonists at these receptors.

-

Serotonin 5-HT1A receptors: Anxiolytic drugs like buspirone, a piperazine derivative, are partial agonists at this receptor.[5]

-

Serotonin 5-HT2A receptors: Atypical antipsychotics often show inverse agonist or antagonist activity at this receptor.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Caption: A stepwise workflow for the experimental validation of the compound's mechanism.

Broader Implications and Future Directions

The results of these experiments will provide crucial insights into the potential pharmacological profile of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

-

If the compound shows significant affinity and functional activity: It could be considered a lead compound for further optimization in drug discovery programs. Structure-activity relationship (SAR) studies could then be initiated to improve its potency and selectivity.

-

If the compound shows weak or no activity: This would reinforce its primary role as a synthetic intermediate. However, the data would still be valuable for understanding the structural requirements for activity at monoaminergic receptors.

Furthermore, this compound could be screened against a broader panel of receptors and enzymes to identify other potential targets. Some piperazine derivatives have shown activity as antimicrobial and antifungal agents, suggesting that screening for these properties could also be a fruitful avenue of investigation. [7][8]

Conclusion

While 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is predominantly known as a synthetic building block, its structural features warrant investigation into its potential as a pharmacologically active agent. By hypothesizing a mechanism of action centered on the well-established pharmacology of piperazine derivatives and providing a clear experimental path for validation, this guide offers a framework for unlocking the full potential of this versatile compound. The proposed studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the piperazine class of compounds.

References

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.[Link]

-

Piperazine - Wikipedia. Wikipedia.[Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. YouTube.[Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed.[Link]

-

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride - FDER | UNR. University of Nevada, Reno.[Link]

-

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride - People. People.[Link]

-

Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. DergiPark.[Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. ACG Publications.[Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Comprehensive Technical Guide

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and, ultimately, the therapeutic efficacy of a drug candidate. This technical guide is dedicated to providing an in-depth exploration of the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a versatile building block in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its solubility characteristics across a range of relevant solvents, underpinned by robust scientific principles and actionable experimental protocols. As a salt of a basic compound, its solubility is intricately linked to the pH of the medium, a factor that will be a recurring theme in our analysis. This guide moves beyond a mere compilation of data, offering insights into the causal relationships between the molecular structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and its behavior in solution.

Physicochemical Properties: The Blueprint of Solubility

To comprehend the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, we must first dissect its fundamental physicochemical properties. These parameters provide the theoretical framework for predicting and interpreting its solubility in various solvent systems.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)ethan-1-amine hydrochloride | --- |

| Synonyms | 1-(2-Aminoethyl)-4-methylpiperazine HCl, 2-(4-Methyl-1-piperazino)ethylamine Hydrochloride | [1] |

| CAS Number | 646051-17-4 | [1] |

| Molecular Formula | C₇H₁₇N₃·xHCl | [1] |

| Molecular Weight | 179.69 g/mol (as hydrochloride) | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| pKa (of the free base) | ~9.2 (for the secondary amine) | [3] |

| Predicted logP (of the free base) | -1.48 |

Expert Insight: The hydrochloride salt form of this molecule is a strategic choice to enhance its aqueous solubility and stability.[3] As a tertiary amine, the piperazine nitrogen readily protonates in the presence of hydrochloric acid, forming a more polar, ionic species that is more amenable to dissolution in polar solvents. The pKa of approximately 9.2 is a critical piece of information; it tells us that at physiological pH (~7.4), a significant portion of the molecule will exist in its protonated, and therefore more water-soluble, form. The predicted logP of the free base is negative, indicating its inherent hydrophilicity. The hydrochloride salt will be even more hydrophilic.

Solubility Profile: A Multi-Solvent Perspective

The solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is not a monolithic property but rather a spectrum of behaviors that vary with the nature of the solvent. A comprehensive understanding requires examination across polar protic, polar aprotic, and non-polar solvents.

Aqueous Solubility

As anticipated from its hydrochloride salt form and the presence of multiple nitrogen atoms capable of hydrogen bonding, 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride exhibits excellent solubility in water .[1] Quantitative data indicates a high miscibility, with solubility reported to be >100 mg/mL at 20°C .[3]

Causality Explained: The high aqueous solubility is a direct consequence of the ionic character of the hydrochloride salt and the ability of the protonated amine groups and the nitrogen atoms in the piperazine ring to form strong hydrogen bonds with water molecules.

Solubility in Polar Protic Solvents

Polar protic solvents, such as alcohols, are also effective at solvating 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

-

Ethanol: The compound demonstrates high miscibility in ethanol .[3]

-

Isopropanol: Solubility is likely to be lower than in methanol and ethanol due to the increased non-polar character of isopropanol.

Expert Insight: The solubility in polar protic solvents is driven by their ability to engage in hydrogen bonding and to solvate the chloride ion. The hydroxyl group of the alcohol can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor, effectively stabilizing the dissolved ions.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents lack a hydroxyl group but possess a dipole moment, allowing them to solvate cations and anions.

-

Dimethyl Sulfoxide (DMSO): Piperazine derivatives are generally soluble in DMSO.[4]

-

Acetonitrile: The solubility is expected to be moderate.

-

N,N-Dimethylformamide (DMF): Similar to DMSO, good solubility is anticipated.

Causality Explained: The large dipole moments of these solvents allow them to effectively solvate the protonated amine and the chloride ion through ion-dipole interactions.

Solubility in Non-Polar Solvents

As a polar, ionic compound, 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride has limited solubility in non-polar solvents .[3]

-

Hexane: Very low solubility is expected.[3]

-

Toluene: Very low solubility is expected.

-

Ethyl Acetate: Limited solubility is anticipated.

Expert Insight: The "like dissolves like" principle is paramount here. The non-polar nature of these solvents prevents them from effectively solvating the charged species of the hydrochloride salt, leading to poor solubility.

Summary of Solubility

| Solvent Class | Solvent | Qualitative Solubility |

| Aqueous | Water | Excellent (>100 mg/mL) |

| Polar Protic | Ethanol | High |

| Methanol | Soluble (predicted) | |

| Isopropanol | Moderately Soluble (predicted) | |

| Polar Aprotic | DMSO | Soluble (predicted) |

| Acetonitrile | Moderately Soluble (predicted) | |

| DMF | Soluble (predicted) | |

| Non-Polar | Hexane | Limited |

| Toluene | Limited (predicted) | |

| Ethyl Acetate | Limited (predicted) |

Experimental Methodologies for Solubility Determination

To ensure scientific integrity, the determination of solubility must follow validated and reproducible protocols. Here, we present detailed methodologies for both equilibrium and kinetic solubility assays, tailored for the analysis of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride to a series of sealed glass vials, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the undissolved solid.

-

Centrifuge the vials to further ensure a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the results in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Kinetic Solubility Assay

This high-throughput method provides an estimate of solubility under non-equilibrium conditions and is particularly useful in early drug discovery.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

-

Precipitation Induction:

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

-

Incubation:

-

Mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

-

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy: Measure the absorbance at a specific wavelength. A decrease in absorbance over time can indicate precipitation.

-

Filtration and HPLC/LC-MS/MS: For a more quantitative assessment, filter the contents of the wells to remove any precipitate and then quantify the concentration of the compound remaining in the filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Conclusion: A Foundation for Rational Drug Development

This technical guide provides a comprehensive overview of the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a key intermediate in pharmaceutical synthesis. Its excellent solubility in water and good solubility in polar protic and aprotic solvents make it a favorable candidate for various formulation strategies. The provided physicochemical data and detailed experimental protocols offer a robust framework for researchers to further investigate and utilize this compound in their drug discovery and development endeavors. A thorough understanding of solubility, as outlined in this guide, is not merely an academic exercise but a practical necessity for advancing promising molecules from the laboratory to the clinic.

References

-

LookChem. (n.d.). Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

-

PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.

-

PubChem. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The plot of observed vs. predicted log P, by Eqs. 4 and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted logP app (pH 5.5) values based on 5-4-1 ANN.... Retrieved from [Link]

-

PubMed. (2013). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. Retrieved from [Link]

-

PubMed. (2015). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. Retrieved from [Link]

-

ACS Publications. (n.d.). Octanol-physiological buffer distribution coefficients of lipophilic amines by reversed-phase high-performance liquid chromatography and their correlation with biological activity. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (CAS No. 646051-17-4), a compound of significant interest in pharmaceutical development and chemical synthesis.[1][2] Given the limited availability of publicly accessible, experimentally derived spectra for this specific hydrochloride salt, this document establishes a predictive framework based on the analysis of its free base and structurally analogous piperazine derivatives. This approach, rooted in fundamental principles of spectroscopy, offers researchers a robust guide for the identification, characterization, and quality control of this important molecule.

Introduction: The Significance of Spectroscopic Analysis

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride is a versatile building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure, featuring a primary amine, a tertiary amine, and a piperazine ring, imparts unique chemical properties that are leveraged in drug design. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the integrity of subsequent research and development activities. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is foundational to interpreting its spectroscopic data. The hydrochloride salt form means that one or more of the nitrogen atoms will be protonated, which significantly influences the spectral output, particularly in NMR and IR spectroscopy.

Figure 1: Chemical structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, both ¹H and ¹³C NMR will provide distinct and informative spectra. Due to its solubility, deuterated water (D₂O) is a suitable solvent for NMR analysis of this hydrochloride salt.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (on piperazine) | ~2.9 - 3.2 | Singlet (s) | 3H | The methyl group protons are chemically equivalent and do not have adjacent protons to couple with. The signal is deshielded by the adjacent nitrogen atom. |

| Piperazine ring protons (-CH₂-) | ~3.2 - 3.8 | Multiplet (m) | 8H | The eight protons on the piperazine ring are expected to be in a complex, overlapping multiplet due to their diastereotopic nature and coupling with each other. Protonation of the nitrogens will cause a significant downfield shift. |

| -N-CH₂- (ethyl chain) | ~3.1 - 3.4 | Triplet (t) | 2H | These protons are adjacent to the piperazine nitrogen and the other methylene group of the ethyl chain, resulting in a triplet. |

| -CH₂-NH₂ (ethyl chain) | ~2.9 - 3.2 | Triplet (t) | 2H | These protons are adjacent to the primary amine and the other methylene group of the ethyl chain, appearing as a triplet. |

| -NH₂ and N-H⁺ | Broad singlet | Variable | 3H | The protons on the nitrogen atoms will exchange with the deuterated solvent, leading to a broad signal that may not be easily integrated. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (on piperazine) | ~43 - 46 | The methyl carbon is attached to a nitrogen atom, resulting in a downfield shift. |

| Piperazine ring carbons (-CH₂-) | ~48 - 55 | The carbons of the piperazine ring are expected to show multiple signals due to the different chemical environments created by the substituents. |

| -N-CH₂- (ethyl chain) | ~55 - 58 | This carbon is deshielded by the adjacent piperazine nitrogen. |

| -CH₂-NH₂ (ethyl chain) | ~38 - 42 | This carbon is attached to the primary amino group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in approximately 0.6 mL of deuterated water (D₂O). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[3]

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3200 (broad) | N-H stretch | Primary amine (-NH₂) and Ammonium (-NH⁺) | The broadening is due to hydrogen bonding. The presence of the hydrochloride salt will result in strong ammonium ion absorption. |

| 2950 - 2800 | C-H stretch | Aliphatic (-CH₃, -CH₂-) | Characteristic stretching vibrations of the methyl and methylene groups. |

| 1650 - 1550 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine. |

| 1470 - 1430 | C-H bend | Aliphatic (-CH₂-, -CH₃) | Bending vibrations of the aliphatic groups. |

| 1150 - 1000 | C-N stretch | Aliphatic amines | Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and ethyl chain. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum

-

Molecular Ion (M+H)⁺: The expected molecular weight of the free base (C₇H₁₇N₃) is 143.23 g/mol .[4] In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule at m/z = 144.24.

-

Key Fragmentation Patterns: The molecule is expected to fragment at the weaker C-N and C-C bonds.

Figure 3: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.

-

LC-MS System:

-

Use a reverse-phase C18 column for chromatographic separation.

-

The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

-

MS Detection:

-

Set the mass spectrometer to positive ion electrospray mode.

-

Acquire data over a suitable mass range (e.g., m/z 50-300).

-

Perform fragmentation analysis (MS/MS) on the parent ion (m/z 144) to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the positive identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in pharmaceutical and chemical research.

References

-

PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. Available at: [Link]

-

SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. Aminoethylpiperazine. Available at: [Link]

Sources

potential research applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

An In-Depth Technical Guide to the Research Applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Executive Summary

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile chemical intermediate whose value in scientific research is derived from its core structure: the N-methylpiperazine moiety linked to a reactive primary amine via an ethyl bridge. While not extensively studied as a final therapeutic agent itself, its true potential lies in its role as a foundational building block for synthesizing a diverse array of complex, biologically active molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility, oral bioavailability, and central nervous system (CNS) penetration.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the core applications of this compound. It moves beyond a simple catalog of properties to explain the mechanistic rationale behind its use in key research areas, providing actionable experimental protocols and highlighting future avenues of investigation.

Chemical & Physical Properties

The hydrochloride salt form of 1-(2-Aminoethyl)-4-methylpiperazine enhances its stability and aqueous solubility, making it highly suitable for a variety of laboratory applications, from synthetic chemistry to the preparation of aqueous stocks for biological assays.[2]

Chemical Structure and Identifiers

-

IUPAC Name: 2-(4-methylpiperazin-1-yl)ethan-1-amine hydrochloride

-

Synonyms: 2-(4-Methyl-1-piperazino)ethylamine hydrochloride[2]

-

Molecular Formula: C₇H₁₇N₃·xHCl[2]

-

Molecular Weight: 143.23 g/mol (free base)[3], 179.69 g/mol (hydrochloride)[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 646051-17-4 (HCl salt) | [2] |

| 934-98-5 (Free base) | [3][4] | |

| Appearance | White to almost white crystalline powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Excellent solubility in water | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Characterization

While 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is commercially available, understanding its synthesis is crucial for derivatization and quality control. A common synthetic approach involves the nucleophilic substitution of a haloethylamine derivative by N-methylpiperazine.

General Synthetic Workflow

The synthesis leverages the nucleophilic nature of the secondary amine in the N-methylpiperazine ring to displace a leaving group on a two-carbon electrophile, followed by conversion to the hydrochloride salt.

Caption: A general workflow for the synthesis of the target compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol describes a plausible N-alkylation for synthesizing the free base, which is then converted to the hydrochloride salt.

-

Reaction Setup: To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).

-

Addition of Electrophile: Slowly add 2-chloroethylamine hydrochloride (1.0 equivalent) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification (Free Base): Re-dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude free base, 1-(2-Aminoethyl)-4-methylpiperazine. Further purification can be achieved via column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical & Quality Control Procedures

-

Structural Verification: Confirm the identity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Critical Impurity Analysis: A crucial quality control step is to test for the presence of N-nitroso-N-methylpiperazine. This is a potent carcinogenic impurity that can form if the piperazine starting material is exposed to nitrite sources under acidic conditions.[5] Highly sensitive methods like LC-MS/MS are required to ensure this impurity is below the acceptable intake limit of 26.5 ng/day as recommended for potent nitrosamines.[5]

Core Research Applications: A Mechanistic Perspective

The utility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride stems from its two key reactive sites: the primary aminoethyl group and the tertiary amine within the piperazine ring. This structure makes it an ideal scaffold for building molecules that can interact with a wide range of biological targets.

Foundational Role as a Synthetic Building Block

The piperazine ring is a cornerstone of modern medicinal chemistry.[6] Its inclusion in a molecule can significantly improve physicochemical properties. The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which often leads to greater water solubility and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1] Our subject compound offers a pre-functionalized N-methylpiperazine core, with the primary amine on the ethyl tail serving as a convenient handle for further chemical modifications.

Application in the Development of GPCR Ligands for Neuroscience

Piperazine derivatives are frequently found in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[7][8] Many of these drugs act as ligands for G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors like dopamine and serotonin subtypes.[9][10]

The structure of 1-(2-Aminoethyl)-4-methylpiperazine is well-suited for this purpose. The basic nitrogen of the piperazine ring can form a critical ionic bond with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, anchoring the ligand in the binding pocket.[11][12] The primary amine can be used to attach larger aromatic or heterocyclic groups that confer specificity and modulate activity (agonist, antagonist, etc.).

Caption: Hypothetical inhibition of the β-Catenin pathway by a novel agent.

Emerging Applications in Antimicrobial Research

Piperazine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi. [13]Key pharmacophoric features contributing to this activity include a cationic center (the protonated piperazine ring) that can interact with negatively charged microbial cell envelopes, and lipophilic substituents that enhance cell membrane penetration. [12]1-(2-Aminoethyl)-4-methylpiperazine provides a scaffold to which various lipophilic and aromatic groups can be attached to explore new antimicrobial agents.

This standard protocol is used to quantify the antimicrobial activity of newly synthesized piperazine derivatives. [12]

-

Inoculum Preparation: Grow the target microbial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a turbidity corresponding to a 0.5 McFarland standard. Dilute this culture to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a sterile 96-well microplate, perform a two-fold serial dilution of the test compounds (synthesized from the title compound) in the broth medium. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).

-

Inoculation: Add the prepared microbial suspension to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. Results can be confirmed by measuring absorbance at 600 nm.

Safety, Handling, and Toxicology

While specific toxicological data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is limited, data from the closely related N-methylpiperazine provides a basis for safe handling procedures.

-

Hazards: Assumed to be a flammable liquid and vapor. It is likely harmful if inhaled or in contact with skin and can cause severe skin burns and eye damage. [14][15]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. * Toxicological Concern (Nitrosamines): The most significant toxicological concern is the potential for contamination with or formation of N-nitroso impurities, which are potent carcinogens. [5]Any synthesis or application involving this compound must consider this risk, and appropriate analytical controls should be in place.

Future Directions & Unexplored Potential